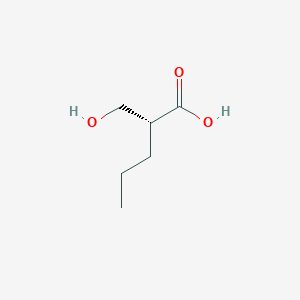
(R)-2-Hydroxymethyl-pentanoic acid
Overview
Description
(R)-2-Hydroxymethyl-pentanoic acid, also known as (R)-2-HMP, is a chiral building block that has gained significant attention in the scientific community due to its potential applications in the synthesis of biologically active compounds. This compound is a derivative of L-leucine and has a unique structure that makes it a valuable building block for the synthesis of various pharmaceuticals and other bioactive molecules.
Scientific Research Applications
Protecting Group Chemistry of α-Glucoisosaccharinic Acid
Alpha and beta-glucoisosaccharinic acids, which include (2S,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid and (2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid, are produced when cellulosic materials are treated with aqueous alkali. These acids are valuable as platform chemicals due to their highly functionalized carbon skeleton with fixed chirality at C-2 and C-4, making them ideal for synthesis. Research has focused on the protecting group chemistry of the lactone form of alpha-glucoisosaccharinic acid (α-GISAL), exploring single and multiple step reaction pathways for the regioselective protection of its hydroxyl groups. This includes strategies for protecting individual hydroxyl groups or in pairs, and the synthesis of tri-O-protected α-GISAL derivatives with orthogonal protecting groups (Almond et al., 2018).
Catalytic Hydrogenation of Pentanoic Acid
The liquid phase hydrogenation of pentanoic acid in nonpolar hydrocarbon solutions has been studied using rhenium on titanium oxide catalysts modified with group VIII metals like platinum, palladium, ruthenium, and rhodium. This research showed that during hydrogenation, pentanoic acid is converted into pentanol, followed by esterification with unreacted pentanoic acid into its pentyl ester. The study revealed the conversion process of pentanoic acid and the factors influencing the selectivity to pentanol over various bimetallic catalysts (Simakova et al., 2015).
Brønsted Ionic Liquids Derived from Pentanoic Acid
A series of substituted amines based ionic liquids were prepared using pentanoic acid, resulting in compounds like 2-hydroxy ethylammonium pentanoate (2-HEAPE). The study investigated their thermodynamic properties and the influence of structural variations on these properties, as well as their catalytic activity in aldol condensation processes. It was found that structural modifications in the anion length and degree of substitution can manipulate the catalytic potency of these ionic liquids (Iglesias et al., 2010).
Lipoic Acid Metabolism in Microbial Pathogens
Lipoic acid [(R)-5-(1,2-dithiolan-3-yl)pentanoic acid] is required for intermediate metabolism in free-living cells. This study reviewed the role of lipoate metabolism in bacterial, fungal, and protozoan pathogens, highlighting how these organisms adapt this metabolism to niche environments. The roles of lipoylated proteins in oxidative defense, bacterial sporulation, and gene expression were also surveyed (Spalding & Prigge, 2010).
properties
IUPAC Name |
(2R)-2-(hydroxymethyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-5(4-7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVOTSMEHLZBJY-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide](/img/structure/B3161967.png)

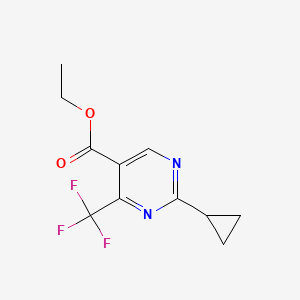
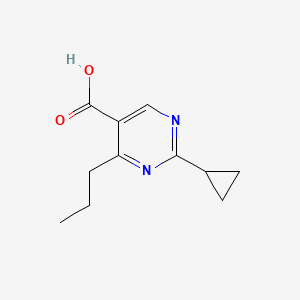


![6-(4-Chlorophenyl)-4-hydrazinylthieno[3,2-D]pyrimidine](/img/structure/B3162018.png)
![(11bS)-2,6-Di([1,1'-biphenyl]-4-yl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3162026.png)
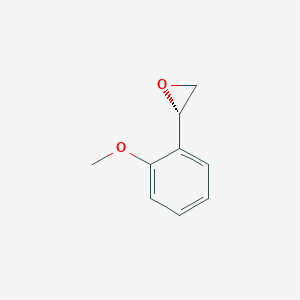
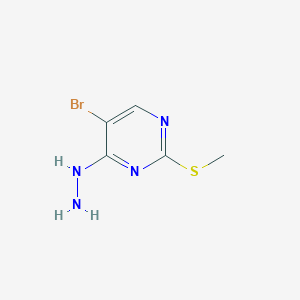
![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride](/img/structure/B3162040.png)
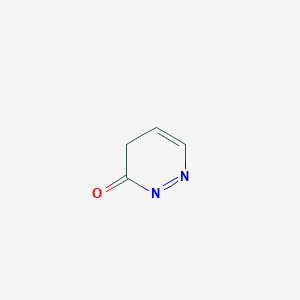
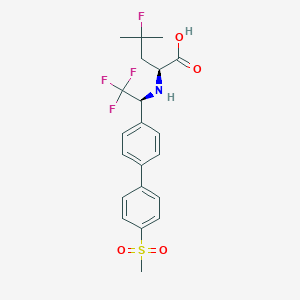
![N-[4-(Tert-butyl)benzyl]-1-butanamine](/img/structure/B3162069.png)